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Compound of Interest

Compound Name: Hdac3-IN-2

Cat. No.: B15136583 Get Quote

Disclaimer: No specific public data was found for a compound designated "Hdac3-IN-2". The

following application notes and protocols are based on published research involving highly

selective and potent HDAC3 inhibitors, such as RGFP966, and are intended to serve as a

representative guide for researchers working with novel HDAC3 inhibitors. It is imperative to

conduct dose-response and toxicity studies for any new compound before commencing

efficacy trials.

Introduction
Histone deacetylase 3 (HDAC3) is a class I HDAC enzyme that plays a crucial role in

regulating gene expression through the deacetylation of histone and non-histone proteins.[1][2]

Its dysregulation has been implicated in various diseases, including neurodegenerative

disorders, cancer, and inflammatory conditions.[2][3][4] Selective HDAC3 inhibitors are

therefore valuable tools for investigating the therapeutic potential of targeting this enzyme. This

document provides a detailed guide for the administration and dosage of a representative

selective HDAC3 inhibitor, referred to here as Hdac3-IN-2, in animal studies, primarily focusing

on mouse models.

Quantitative Data Summary
The following tables summarize key quantitative data for a representative selective HDAC3

inhibitor, RGFP966, which can be used as a starting point for studies with Hdac3-IN-2.

Table 1: In Vivo Administration and Dosage of RGFP966 in Mice
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Parameter Value Animal Model Reference

Route of

Administration

Subcutaneous (s.c.)

injection

N171-82Q transgenic

mice (Huntington's

disease model)

[1] from initial search

Dosage Range 10 - 25 mg/kg/day
N171-82Q transgenic

mice
[5] from initial search

Vehicle 50:50 DMSO:PBS

R6/2 transgenic mice

(Huntington's disease

model)

[1] from initial search

Treatment Duration 3 days to 12 weeks
R6/2 and N171-82Q

transgenic mice

[1][6] from initial

search

Brain/Plasma Ratio 0.43 Mice
[5][6] from initial

search

Table 2: Pharmacodynamic Effects of RGFP966 in Mice

Biomarker Effect Tissue Animal Model Reference

Glial Fibrillary

Acidic Protein

(GFAP)

Decreased

immunoreactivity
Striatum

N171-82Q

transgenic mice

[5] from initial

search

Macrophage

Migration

Inhibitory Factor

(Mif)

Altered striatal

expression
Striatum

N171-82Q

transgenic mice

[5] from initial

search

Histone

Acetylation
Increased Brain Mice

[5] from initial

search

Experimental Protocols
Preparation of Hdac3-IN-2 for In Vivo Administration
Materials:
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Hdac3-IN-2 compound

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Phosphate-buffered saline (PBS), sterile, pH 7.4

Sterile, pyrogen-free microcentrifuge tubes

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

Vehicle Preparation: Prepare a 50:50 (v/v) solution of DMSO and PBS. For example, to

prepare 1 ml of vehicle, mix 500 µl of DMSO with 500 µl of PBS.

Hdac3-IN-2 Stock Solution:

Accurately weigh the required amount of Hdac3-IN-2 powder.

Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50

mg/ml). Ensure complete dissolution by vortexing or gentle warming if necessary. The

stability of the stock solution should be determined and stored appropriately (typically at

-20°C or -80°C).

Working Solution Preparation:

On the day of administration, thaw the stock solution (if frozen) and bring it to room

temperature.

Calculate the volume of the stock solution needed based on the desired final

concentration and the total volume of the working solution.

Dilute the stock solution with the 50:50 DMSO:PBS vehicle to achieve the final desired

concentration for injection. For example, to prepare a 10 mg/kg dose for a 25g mouse in a

100 µl injection volume, the final concentration would be 2.5 mg/ml.

Vortex the working solution thoroughly to ensure homogeneity.
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Note: The solubility of Hdac3-IN-2 in the vehicle should be empirically determined. If

precipitation occurs, adjusting the DMSO concentration or using alternative solubilizing agents

may be necessary.

Administration to Mice
Procedure:

Animal Handling: Acclimatize the animals to the experimental conditions for at least one

week before the start of the study. Handle the animals gently to minimize stress.

Dosage Calculation: Calculate the volume of the Hdac3-IN-2 working solution to be

administered to each mouse based on its body weight.

Subcutaneous (s.c.) Injection:

Grasp the mouse firmly by the scruff of the neck to lift a fold of skin.

Insert the needle (27-30 gauge) into the base of the skin tent, parallel to the spine.

Inject the calculated volume of the Hdac3-IN-2 solution slowly.

Withdraw the needle and gently massage the injection site to aid dispersal.

Alternate the injection site daily (e.g., left and right flanks) to minimize local irritation.

Monitoring: Monitor the animals regularly for any adverse effects, including changes in body

weight, behavior, and overall health.

Signaling Pathway and Experimental Workflow
HDAC3-Mediated Inflammatory Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving HDAC3 in the

regulation of inflammation, a common therapeutic target for HDAC3 inhibitors.
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Caption: HDAC3-mediated deacetylation of NF-κB p65 subunit.

Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of Hdac3-IN-2 in

a mouse model of disease.
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Caption: General experimental workflow for an in vivo study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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